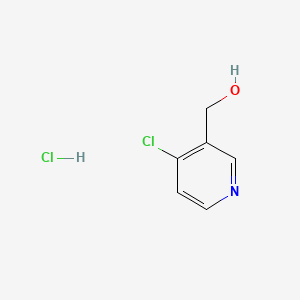

(4-Chloropyridin-3-yl)methanol hydrochloride

Description

Properties

IUPAC Name |

(4-chloropyridin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXGRFCMPCHNIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856183 | |

| Record name | (4-Chloropyridin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245124-17-8 | |

| Record name | (4-Chloropyridin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chloropyridin-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Chloropyridin-3-yl)methanol hydrochloride chemical properties

An In-depth Technical Guide to (4-Chloropyridin-3-yl)methanol hydrochloride: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, chemists, and professionals in drug development and agrochemical synthesis. We will delve into its core chemical properties, reactivity, and established applications, offering field-proven insights into its utility.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a substituted pyridine derivative valued for its role as a key intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a reactive chlorine atom and a primary alcohol on a pyridine scaffold, offers dual functionality for synthetic transformations. This makes it particularly useful in medicinal chemistry for constructing novel heterocyclic compounds and in the agrochemical industry for developing selective pesticides and herbicides.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free base.[2]

Physicochemical and Structural Properties

The fundamental properties of a chemical reagent dictate its handling, storage, and application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (4-chloropyridin-3-yl)methanol;hydrochloride | - |

| CAS Number | 245124-17-8 | [3] |

| Free Base CAS | 189449-41-0 | [1][4] |

| Molecular Formula | C₆H₇Cl₂NO | [3][5] |

| Molecular Weight | 180.03 g/mol | Calculated |

| Appearance | Inferred to be a light yellow or off-white crystalline powder | [6][7] |

| Purity | Typically ≥95% or ≥98% | [3][5] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container | [3][6] |

Note: Physical properties such as melting point and exact solubility should be confirmed with the Certificate of Analysis from the specific supplier.

Structural Analysis

The molecule's utility is rooted in its structure, which contains three key features: the pyridine ring, the C4-chloro substituent, and the C3-methanol group.

References

- 1. (4-chloropyridin-3-yl)methanol [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound,245124-17-8, CasNo.245124-17-8 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]

- 4. cenmed.com [cenmed.com]

- 5. labcompare.com [labcompare.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 4-Chloropyridine hydrochloride | C5H5Cl2N | CID 81852 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Overview: The Value of a Halogenated Pyridine Intermediate

An In-Depth Technical Guide to (4-Chloropyridin-3-yl)methanol hydrochloride (CAS: 245124-17-8)

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in pharmaceutical research and development. It moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, handling, and strategic application in medicinal chemistry.

The pyridine scaffold is a cornerstone of modern drug discovery, present in numerous FDA-approved therapeutics. The introduction of a chlorine atom, as seen in this compound, serves a dual purpose. Firstly, it electronically modifies the pyridine ring, influencing its pKa and metabolic stability. Secondly, and more critically, the chlorine atom at the 4-position acts as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build molecular complexity.

The adjacent hydroxymethyl group at the 3-position offers another reactive site for etherification, esterification, or oxidation, making this compound a bifunctional linker ideal for fragment-based drug design and the construction of targeted covalent inhibitors. This guide will explore the practical considerations for leveraging this molecular architecture.

Physicochemical & Structural Data

A clear understanding of a reagent's fundamental properties is the bedrock of its effective use. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 245124-17-8 | [1][2][3][4] |

| Molecular Formula | C₆H₇Cl₂NO (or C₆H₆ClNO·HCl) | [1][3][4] |

| Molecular Weight | 180.03 g/mol | [1][3] |

| IUPAC Name | (4-chloropyridin-3-yl)methanol;hydrochloride | [4] |

| Synonyms | 4-Chloro-3-(hydroxymethyl)pyridine hydrochloride | [3] |

| Appearance | Light yellow crystalline powder | [5] |

| Purity | Commercially available at ≥95% to ≥98% | [1][2][6] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. Recommended storage at 2-8°C. | [1][2][5] |

| SMILES | Cl.OCC1=C(Cl)C=CN=C1 | [1] |

Synthesis and Characterization: A Practical Approach

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and informs its reactivity. A common and logical laboratory-scale synthesis proceeds via the reduction of a more oxidized precursor, such as 4-chloropyridine-3-carbaldehyde.

Synthetic Workflow: Reduction of 4-Chloropyridine-3-carbaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic chemistry. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its selectivity, mild reaction conditions, and operational simplicity; it will not reduce the pyridine ring or the aryl chloride.

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloropyridine-3-carbaldehyde (1.0 eq). Dissolve it in anhydrous methanol (approx. 0.2 M concentration) and cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in portions, ensuring the internal temperature remains below 10°C.

-

Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Work-up: Carefully quench the reaction by the slow addition of acetone, followed by water. Reduce the volume of the solvent in vacuo.

-

Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (4-Chloropyridin-3-yl)methanol as the free base.

-

Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. With stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation ceases.

-

Isolation: Collect the resulting white/light yellow precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford the final product, this compound.

Spectroscopic Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized material. The expected data are as follows:

| Technique | Expected Observations |

| ¹H NMR | (DMSO-d₆, 400 MHz) δ ~8.5-8.7 (s, 1H, H2-Py), δ ~8.4-8.6 (d, 1H, H6-Py), δ ~7.6-7.8 (d, 1H, H5-Py), δ ~5.0-5.5 (br s, 1H, OH), δ ~4.6-4.8 (s, 2H, CH₂). Note: The hydrochloride salt may broaden peaks and shift pyridine protons downfield. The OH proton is exchangeable with D₂O. |

| ¹³C NMR | (DMSO-d₆, 100 MHz) Expected peaks around δ 150-155 (C-Cl), 148-152 (Ar-C), 140-145 (Ar-C), 135-140 (Ar-C), 125-130 (Ar-C), 55-60 (CH₂OH). |

| FT-IR | (KBr, cm⁻¹) ~3200-3400 (broad, O-H stretch), ~3100-3000 (Ar C-H stretch), ~1600, 1470 (C=C/C=N stretch), ~1050 (C-O stretch), ~800-850 (C-Cl stretch). |

| Mass Spec. | (ESI+) m/z = 144.02 [M+H]⁺ for the free base (C₆H₆ClNO). The fragmentation pattern would show loss of H₂O and/or HCl. |

Applications in Drug Discovery

The primary value of this reagent is as a versatile building block. Its bifunctionality allows for sequential or orthogonal synthetic strategies.

Role as a Bioisostere and Structural Motif

The 4-chloropyridine motif can serve as a bioisostere for other aromatic systems, offering a unique combination of hydrogen bonding capability (via the nitrogen) and lipophilicity. It is a key intermediate for compounds targeting nicotinic acetylcholine receptors, which are implicated in neurological disorders.[7]

Synthetic Utility Workflow

A common application involves using the chlorine atom for a carbon-carbon or carbon-heteroatom bond-forming reaction, followed by modification of the hydroxymethyl group.

Caption: Key synthetic pathways utilizing the dual functionality of the title compound.

This dual reactivity allows researchers to rapidly generate a library of analogues. For example, one could perform a Suzuki coupling to install a desired aryl group at the 4-position and then oxidize the alcohol to an aldehyde to serve as a handle for reductive amination, building out a diverse set of candidate molecules.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of all laboratory reagents is paramount. This compound is an irritant and should be handled with appropriate care.

Hazard Identification:

-

Health Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8] The toxicological properties have not been fully investigated.[5]

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements: H302, H315, H319, H335

Protocol for Safe Handling and Storage:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[5] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[5] Avoid contact with skin.

-

Respiratory Protection: For weighing or operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[5]

-

-

Handling Procedures:

-

Avoid generating dust.

-

Wash hands thoroughly after handling.[5]

-

Keep the container tightly closed when not in use.

-

-

Storage:

-

Spill & First Aid:

-

Spill: Sweep up spilled solid carefully, place it into a suitable container for disposal, and ventilate the area.[5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[5]

-

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers significant advantages to the medicinal chemist. Its dual functionality, coupled with the versatile reactivity of the C4-chloro substituent, provides a reliable and efficient entry point to novel and complex molecular architectures. By understanding its synthesis, characterization, and safe handling as detailed in this guide, researchers can fully exploit its potential to accelerate the drug discovery process.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. moonzybio.lookchem.com [moonzybio.lookchem.com]

- 3. chembk.com [chembk.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. labcompare.com [labcompare.com]

- 7. (4-chloropyridin-3-yl)methanol [myskinrecipes.com]

- 8. chemical-label.com [chemical-label.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of (4-Chloropyridin-3-yl)methanol Hydrochloride

This guide provides a comprehensive technical overview of (4-Chloropyridin-3-yl)methanol hydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, reactivity, and applications of this versatile intermediate. We will explore the causal relationships behind its synthetic pathways and its pivotal role in the development of novel therapeutics, particularly those targeting neurological disorders.

Introduction: A Pivotal Intermediate in Drug Discovery

This compound is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a chlorinated pyridine ring with a hydroxymethyl substituent, provides a unique combination of reactivity and functionality. This makes it a valuable precursor for the synthesis of complex molecules, most notably as a key intermediate in the production of nicotinic acetylcholine receptor modulators. These modulators are instrumental in the development of treatments for neurological conditions such as Alzheimer's and Parkinson's disease.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 245124-17-8 | ChemShuttle |

| Molecular Formula | C₆H₇Cl₂NO | ChemShuttle |

| Molecular Weight | 180.034 g/mol | ChemShuttle |

| Appearance | Off-white to pale yellow solid | Generic |

| Storage | 2-8 °C | ChemShuttle |

Synthesis and Manufacturing Landscape

The synthesis of this compound is not widely detailed in publicly accessible literature. However, its preparation can be inferred from the established synthesis of its precursors, primarily 4-chloropyridine hydrochloride. The stability of 4-chloropyridine is significantly enhanced by its formation as a hydrochloride salt, which prevents self-reaction.

Several patented methods describe the synthesis of 4-chloropyridine hydrochloride. These generally involve the chlorination of pyridine or its derivatives using various chlorinating agents.

Synthetic Pathways to 4-Chloropyridine Hydrochloride

A common approach involves the reaction of pyridine with a chlorinating agent such as sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride. The reaction conditions, including temperature and solvent, are critical for achieving high selectivity for the 4-position.

Another route starts from 4-aminopyridine, which undergoes a Sandmeyer-type reaction. The amino group is first diazotized with a nitrous acid salt in the presence of a strong acid, followed by displacement with a chloride ion.

Experimental Protocol: Synthesis of 4-Chloropyridine Hydrochloride from 4-Aminopyridine (Illustrative)

-

Step 1: Diazotization. 4-Aminopyridine is dissolved in an alcoholic solvent or an aqueous solution containing a significant molar excess of hydrogen chloride. The solution is cooled to 0-5 °C.

-

Step 2: Sandmeyer Reaction. A solution of a nitrous acid salt (e.g., sodium nitrite) is added dropwise to the cooled solution, maintaining the low temperature to ensure the stability of the diazonium salt intermediate.

-

Step 3: Decomposition and Product Formation. The reaction mixture is then gently warmed to approximately 60 °C to facilitate the decomposition of the diazonium salt and the formation of 4-chloropyridine.

-

Step 4: Isolation. The resulting 4-chloropyridine is isolated as its hydrochloride salt, often through precipitation and filtration.

The subsequent conversion of 4-chloropyridine hydrochloride to this compound would likely involve a formylation reaction to introduce a formyl group at the 3-position, followed by reduction to the hydroxymethyl group.

Molecular Structure and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The aromatic protons will appear as doublets or multiplets in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts and coupling constants influenced by the positions of the chloro and hydroxymethyl substituents. The methylene protons of the -CH₂OH group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of 4.5-5.0 ppm. The hydroxyl proton itself would be a broad singlet, and its position would be concentration and solvent dependent.

-

¹³C NMR: The carbon spectrum will exhibit six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the hydroxymethyl group. The chemical shifts of the ring carbons will be influenced by the electronegativity of the nitrogen atom and the chloro substituent. The carbon bearing the chlorine atom will be significantly shifted downfield. The hydroxymethyl carbon is expected to resonate in the range of 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-Cl stretching vibration would be present in the fingerprint region, typically around 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M+H]⁺ for the free base, (4-Chloropyridin-3-yl)methanol, would be expected at an m/z corresponding to its molecular weight (143.57 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak at [M+2]⁺ having approximately one-third the intensity of the molecular ion peak. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or the chlorine atom.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the pyridine ring, the chloro substituent, and the hydroxymethyl group.

The Pyridine Ring and Nucleophilic Aromatic Substitution

The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position is particularly susceptible to displacement by nucleophiles.

Caption: Figure 1: Generalized SNAr mechanism at the 4-position.

Reactions of the Hydroxymethyl Group

The hydroxymethyl group can undergo a variety of reactions typical of primary alcohols:

-

Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

-

Esterification: Reaction with carboxylic acids or their derivatives will form esters.

-

Etherification: Conversion to ethers is possible under suitable conditions.

-

Conversion to Halide: The hydroxyl group can be replaced by a halogen, for example, by reaction with thionyl chloride to form 4-chloro-3-(chloromethyl)pyridine.

Caption: Figure 2: Reactivity of the hydroxymethyl group.

Applications in Drug Development

The primary application of this compound is as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). Its utility stems from the ability to selectively functionalize the different reactive sites on the molecule.

While specific drug synthesis pathways starting directly from this compound are proprietary and not always published in detail, its role as a key intermediate for nicotinic acetylcholine receptor modulators is well-established. These receptors are implicated in a variety of neurological functions, and their modulation is a key strategy in the treatment of cognitive disorders.

The chloro and hydroxymethyl groups allow for the construction of more complex heterocyclic systems through sequential reactions, making this compound a valuable tool for medicinal chemists in lead optimization and the development of new chemical entities.

Conclusion

This compound is a strategically important intermediate in the synthesis of high-value chemical entities, particularly within the pharmaceutical industry. Its molecular structure offers a unique combination of reactive sites that can be selectively manipulated to build complex molecular architectures. While detailed public data on its synthesis and spectroscopic characterization is limited, its role as a precursor to important therapeutic agents for neurological disorders underscores its significance in modern drug discovery and development. Further research into the reactivity and applications of this compound is likely to yield new opportunities for the synthesis of novel bioactive molecules.

An In-depth Technical Guide to the Synthesis of (4-Chloropyridin-3-yl)methanol Hydrochloride

Introduction

(4-Chloropyridin-3-yl)methanol hydrochloride is a key building block and intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its utility is prominent in the development of nicotinic acetylcholine receptor modulators, which are crucial in creating drugs for neurological conditions like Alzheimer's and Parkinson's diseases.[1] This guide provides a comprehensive overview of a primary synthesis pathway for this compound, intended for researchers, scientists, and professionals in drug development. The focus is on providing a detailed, scientifically sound, and practical approach to its synthesis.

Strategic Synthesis Pathways

The synthesis of this compound can be approached from several precursors. The most common and direct routes involve the reduction of a carbonyl group at the 3-position of the 4-chloropyridine ring. Key starting materials include 4-chloropyridine-3-carboxaldehyde and 4-chloronicotinic acid or its esters.

This guide will focus on the synthesis commencing from 4-chloropyridine-3-carboxaldehyde, a commercially available and versatile intermediate.[2][3][4] This pathway is often favored due to the mild conditions required for the reduction of an aldehyde to an alcohol.

Visualizing the Synthesis Workflow

The following diagram outlines the primary synthetic route from 4-chloropyridine to the final hydrochloride salt of (4-chloropyridin-3-yl)methanol.

Caption: Synthesis workflow for this compound.

Core Synthesis Protocol: A Step-by-Step Guide

This section details the experimental procedure for the synthesis of this compound starting from 4-chloropyridine-3-carboxaldehyde.

Part 1: Reduction of 4-Chloropyridine-3-carboxaldehyde

The reduction of the aldehyde to the primary alcohol is a critical step. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones, and its operational simplicity.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloropyridine-3-carboxaldehyde in a suitable alcoholic solvent such as methanol or ethanol.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The molar ratio of NaBH₄ to the aldehyde is typically between 1.0 and 1.5 equivalents.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for a designated period (typically 1-3 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl) while maintaining the low temperature.

-

Workup:

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer in vacuo to obtain the crude (4-Chloropyridin-3-yl)methanol.

-

Part 2: Formation of the Hydrochloride Salt

The conversion of the free base, (4-Chloropyridin-3-yl)methanol, to its hydrochloride salt enhances its stability and ease of handling.[5]

Experimental Protocol:

-

Dissolution: Dissolve the crude (4-Chloropyridin-3-yl)methanol in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrogen chloride (HCl) in the same solvent or bubble anhydrous HCl gas through the solution. The amount of HCl should be stoichiometric or in slight excess.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Stir the mixture for a short period to ensure complete precipitation.

-

Isolation and Purification:

-

Collect the solid precipitate by filtration.

-

Wash the solid with a small amount of the cold anhydrous solvent to remove any impurities.

-

Dry the resulting this compound under vacuum.

-

Quantitative Data Summary

| Parameter | Value | Reference/Notes |

| Starting Material | 4-Chloropyridine-3-carboxaldehyde | CAS: 114077-82-6[6] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | |

| Solvent (Reduction) | Methanol or Ethanol | |

| Reaction Temperature | 0-5 °C | |

| Product (Free Base) | (4-Chloropyridin-3-yl)methanol | |

| Acid for Salt Formation | Hydrogen Chloride (HCl) | |

| Final Product | This compound | CAS: 245124-17-8[7] |

| Typical Yield | >90% (for reduction step) | Dependent on reaction scale and purity of starting materials. |

| Purity | >98% (after recrystallization) | Can be assessed by HPLC and NMR. |

Alternative Synthesis Pathways

While the reduction of the aldehyde is a primary route, other pathways are also viable:

-

Reduction of 4-Chloronicotinic Acid: 4-Chloronicotinic acid can be reduced to the corresponding alcohol.[8] This typically requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF). The carboxylic acid first needs to be esterified to improve the efficiency of the reduction.

-

From 4-Chloro-3-cyanopyridine: The cyano group can be reduced to an aminomethyl group, which can then be converted to a hydroxymethyl group.[9] However, this is a more circuitous route.

Causality and Experimental Choices

-

Choice of Reducing Agent: Sodium borohydride is preferred over more potent reducing agents like LiAlH₄ for the reduction of the aldehyde because it is more chemoselective and safer to handle. LiAlH₄ would also reduce the pyridine ring under certain conditions.

-

Low-Temperature Reaction: Conducting the reduction at low temperatures is essential to prevent over-reduction and side reactions. The reaction of NaBH₄ with protic solvents is also slower at lower temperatures, preserving the reducing agent.

-

Inert Atmosphere: While not always strictly necessary for NaBH₄ reductions, an inert atmosphere protects the reaction from atmospheric moisture, which can decompose the reducing agent and affect yields.

-

Anhydrous Conditions for Salt Formation: The use of anhydrous solvents during the hydrochloride salt formation is critical to prevent the introduction of water, which can interfere with the precipitation and lead to a less pure, hydrated product.

Conclusion

The synthesis of this compound via the reduction of 4-chloropyridine-3-carboxaldehyde is a reliable and efficient method. This guide provides a robust framework for its synthesis, emphasizing safety, efficiency, and purity. The outlined protocols and the rationale behind the experimental choices are intended to empower researchers to successfully synthesize this valuable chemical intermediate for their drug discovery and development endeavors.

References

- 1. (4-chloropyridin-3-yl)methanol [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-chloropyridine-3-carboxaldehyde research applications | Sigma-Aldrich [sigmaaldrich.com]

- 4. anichemllc.com [anichemllc.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Chloropyridine-3-carboxaldehyde | 114077-82-6 | FC55551 [biosynth.com]

- 7. 4-Chloro-3-(hydroxymethyl)pyridine hydrochloride, 98%, Thermo Scientific Chemicals 1 g | Contact Us [thermofisher.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 4-Chloro-3-cyanopyridine synthesis - chemicalbook [chemicalbook.com]

(4-Chloropyridin-3-yl)methanol hydrochloride spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Chloropyridin-3-yl)methanol Hydrochloride

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent investigations are built. A molecule's identity, purity, and stability are not mere data points; they are the critical parameters that dictate its potential as a therapeutic agent. This compound is a key heterocyclic building block, utilized in the synthesis of compounds targeting a range of biological systems, including nicotinic acetylcholine receptor modulators for neurological disorders.[1] Its precise chemical structure directly influences its reactivity and how it can be integrated into larger, more complex active pharmaceutical ingredients.

This guide, prepared for researchers, medicinal chemists, and drug development professionals, moves beyond a simple recitation of data. It provides a comprehensive framework for the spectroscopic characterization of this compound, grounding experimental protocols in their underlying scientific principles. As a self-validating system, the integration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides a tripartite confirmation of the molecular structure, leaving no room for ambiguity. Herein, we detail not only what to do but why specific choices in methodology are made, reflecting field-proven insights for robust and reproducible analytical science.

Molecular Structure and Analytical Strategy

The first step in any analytical workflow is a thorough understanding of the target molecule's structure. This informs the selection of techniques and allows for the prediction of expected spectroscopic signatures.

Caption: Structure of this compound.

The structure presents several key features for spectroscopic analysis:

-

Aromatic Pyridinium Ring: The positive charge on the nitrogen atom significantly influences the electronic environment of the ring protons and carbons, a key feature for NMR.

-

Hydroxymethyl Group (-CH₂OH): This group will give rise to distinct signals in both NMR and IR spectra.

-

Chloro Substituent (-Cl): This electron-withdrawing group further modulates the electronic properties of the pyridine ring.

-

Hydrochloride Salt: The molecule exists as an ionic salt, which dictates choices for sample preparation, particularly for NMR solvent and MS ionization technique.

Our analytical workflow is designed to probe each of these features systematically.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of small molecule characterization, providing unparalleled insight into the precise atomic connectivity and electronic environment of a molecule. For this compound, it allows for the unambiguous assignment of every proton and carbon atom.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is paramount for a hydrochloride salt. Deuterated chloroform (CDCl₃) is often unsuitable due to the poor solubility of ionic compounds. While deuterium oxide (D₂O) is an option, it results in the rapid exchange and disappearance of the hydroxyl (-OH) and pyridinium (N-H) proton signals. Therefore, dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It readily dissolves the salt while being sufficiently non-protic to allow for the observation of exchangeable protons, providing a more complete structural picture. The formation of the pyridinium salt causes a significant downfield shift of all ring proton signals due to the deshielding effect of the positive charge on the nitrogen atom.[2]

Trustworthiness: A Self-Validating Protocol for NMR Analysis

This protocol ensures high-quality, reproducible data for structural elucidation.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The analysis should be performed on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of at least 0-12 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-180 ppm.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the ¹H NMR signals.

Authoritative Grounding: Predicted Spectroscopic Data

While experimental data can vary slightly based on concentration and instrument, the following table outlines the predicted ¹H and ¹³C NMR data based on established principles of substituent effects on pyridine rings.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| H-2 | ~8.8 | Singlet (s) | ~148 |

| H-5 | ~7.9 | Doublet (d) | ~125 |

| H-6 | ~8.6 | Doublet (d) | ~145 |

| -CH₂- | ~4.7 | Singlet (s) | ~58 |

| -OH | ~5.5 | Broad Singlet (br s) | - |

| N-H⁺ | >10 | Very Broad Singlet (br s) | - |

Rationale for Predictions:

-

H-2 and H-6: These protons are ortho to the positively charged nitrogen, experiencing the strongest deshielding effect, hence their significant downfield shift.[2]

-

H-5: This proton is meta to the nitrogen and is expected to be the most upfield of the aromatic signals.

-

-CH₂-: The methylene protons are adjacent to the aromatic ring and the hydroxyl group, placing them in the 4-5 ppm region.

-

-OH and N-H⁺: These exchangeable protons often appear as broad signals. Their chemical shifts are highly dependent on concentration, temperature, and residual water content.

Infrared (IR) Spectroscopy: Confirming Functional Groups

FT-IR spectroscopy excels at identifying the specific functional groups present in a molecule by probing their characteristic vibrational frequencies. It serves as a rapid and reliable method to confirm the presence of the hydroxyl group and the aromatic pyridinium system.

Expertise & Experience: Causality Behind Experimental Choices

For a solid, non-volatile crystalline sample like a hydrochloride salt, the Potassium Bromide (KBr) pellet method is the gold standard.[5][6] KBr is transparent in the typical mid-IR range (4000-400 cm⁻¹) and forms a solid matrix that minimizes scattering losses when pressed.[7] The key to a high-quality spectrum is ensuring the sample is anhydrous and ground to a particle size smaller than the wavelength of the incident IR radiation to prevent spectral artifacts.

Trustworthiness: A Self-Validating Protocol for FT-IR Analysis

Experimental Protocol:

-

Sample Preparation: Gently grind a small amount (~1-2 mg) of the sample with an agate mortar and pestle.

-

Matrix Preparation: Add ~100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.[7]

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Background Spectrum: Place an empty pellet holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet in the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Authoritative Grounding: Expected Absorption Bands

The following table summarizes the expected key vibrational frequencies for this compound.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3400 - 3200 | O-H stretch (hydroxyl) | Broad, Strong |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (aliphatic -CH₂) | Medium |

| ~1630 | C=N stretch (pyridinium ring) | Strong |

| ~1580, ~1470 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1050 | C-O stretch (primary alcohol) | Strong |

| 800 - 700 | C-Cl stretch | Strong |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound, which helps confirm its elemental composition, and fragmentation patterns that offer additional structural clues.

Expertise & Experience: Causality Behind Experimental Choices

Electrospray Ionization (ESI) is the ideal technique for this molecule.[8] Because the compound already exists as a salt, it is pre-charged in solution. ESI is a "soft" ionization technique that gently transfers these existing ions from the solution phase to the gas phase with minimal fragmentation, allowing for the clear observation of the parent cation. The analysis is conducted in positive ion mode ([M+H]⁺) to detect the cationic form of the molecule, which is (4-Chloropyridin-3-yl)methanol bound to a proton (or simply the pyridinium cation itself).

Trustworthiness: A Self-Validating Protocol for ESI-MS Analysis

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Infusion: The solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings:

-

Set the mass spectrometer to operate in positive ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve maximum signal intensity for the ion of interest.

-

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-300.

Authoritative Grounding: Predicted Mass and Fragmentation

The molecular formula of the free base is C₆H₆ClNO, with a monoisotopic mass of 143.01 Da. The hydrochloride salt is C₆H₇Cl₂NO. In ESI-MS, we expect to observe the protonated free base, which is the cation [C₆H₇ClNO]⁺.

Table 3: Predicted m/z Values in ESI-MS (Positive Mode)

| Predicted m/z | Ion Formula | Description |

|---|---|---|

| 144.0211 | [C₆H₇ClNO]⁺ | Molecular Ion (M+H)⁺ |

| 126.0111 | [C₆H₅Cl]⁺ | Loss of water (H₂O) |

Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in an M+2 peak at m/z 146.0182 with approximately one-third the intensity of the m/z 144.0211 peak, serving as a definitive confirmation of a single chlorine atom in the molecule.[9]

Caption: Plausible fragmentation pathway in ESI-MS.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of this compound is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of essential functional groups, and MS verifies the molecular weight and elemental composition. By following robust, scientifically-grounded protocols and interpreting the resulting data in a holistic manner, researchers can proceed with absolute confidence in the identity and integrity of this critical chemical building block, ensuring the reliability and reproducibility of their downstream research and development efforts.

References

- 1. (4-chloropyridin-3-yl)methanol [myskinrecipes.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 4-Chloropyridinium chloride(7379-35-3) 1H NMR spectrum [chemicalbook.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. jascoinc.com [jascoinc.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. mdpi.com [mdpi.com]

- 9. PubChemLite - this compound (C6H6ClNO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis and Application of (4-Chloropyridin-3-yl)methanol Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth exploration of (4-Chloropyridin-3-yl)methanol hydrochloride, a critical heterocyclic building block in contemporary pharmaceutical and agrochemical research. We will delve into its synthesis, characterization, and pivotal role in the development of novel therapeutic agents, particularly nicotinic acetylcholine receptor (nAChR) modulators for neurological disorders. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Strategic Importance of the Chloropyridine Moiety

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a chlorine atom onto this ring, as in this compound, serves several strategic purposes. It modulates the electronic properties of the ring, influencing its pKa and potential for π-stacking interactions. Furthermore, the chloro-substituent provides a reactive handle for further chemical modifications, most notably through cross-coupling reactions, enabling the construction of more complex molecular architectures.

The hydrochloride salt form of this compound enhances its stability and solubility in aqueous media, facilitating its handling and use in various synthetic and biological applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

| Property | Value | Source |

| CAS Number | 245124-17-8 | [1] |

| Molecular Formula | C₆H₇Cl₂NO | N/A |

| Molecular Weight | 179.03 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Solubility | Soluble in water and methanol | N/A |

Self-Validating Characterization Protocol:

To ensure the identity and purity of synthesized this compound, a multi-pronged analytical approach is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should confirm the presence of the pyridyl protons, the methylene protons of the methanol group, and the absence of starting materials. The integration of the signals should correspond to the expected proton count.

-

¹³C NMR will show the characteristic chemical shifts for the carbon atoms of the pyridine ring and the methanol substituent.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the free base after neutralization. The isotopic pattern characteristic of a chlorine-containing compound should be observed.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring, and C-Cl stretch.

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC, with the compound showing a single major peak.

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. The following protocol represents a robust and scalable method.

Workflow for the Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Chlorination of Pyridine-3-methanol

-

Rationale: The direct chlorination of the pyridine ring is a key transformation. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this purpose. The reaction proceeds via an electrophilic substitution mechanism, where the pyridine nitrogen is first activated.

-

Procedure:

-

To a stirred solution of Pyridine-3-methanol (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform, slowly add thionyl chloride (1.1-1.5 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Chloropyridin-3-yl)methanol as the free base.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Step 2: Formation of the Hydrochloride Salt

-

Rationale: Conversion to the hydrochloride salt is performed to improve the compound's stability and handling characteristics. This is a straightforward acid-base reaction.

-

Procedure:

-

Dissolve the purified (4-Chloropyridin-3-yl)methanol in a minimal amount of a dry, inert solvent such as diethyl ether or ethyl acetate.

-

To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain the final product.

-

Applications in Drug Discovery: Targeting Neurological Disorders

This compound is a valuable intermediate in the synthesis of compounds targeting the central nervous system.[2] Its primary application lies in the development of nicotinic acetylcholine receptor (nAChR) modulators, which are of significant interest for treating neurological conditions such as Alzheimer's disease and Parkinson's disease.[2]

Role as a Precursor to nAChR Modulators

The (4-Chloropyridin-3-yl)methanol moiety serves as a versatile scaffold. The chlorine atom at the 4-position is amenable to substitution reactions, allowing for the introduction of various functional groups to explore the structure-activity relationship (SAR) of potential drug candidates. The hydroxymethyl group at the 3-position can be further oxidized or functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Caption: Drug development pathway utilizing the target compound.

Conclusion and Future Perspectives

This compound is a deceptively simple molecule that holds significant potential for the discovery of new medicines. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for medicinal chemists. As our understanding of the role of nAChRs in neurological diseases deepens, the demand for novel and selective modulators will continue to grow. Consequently, the strategic application of building blocks like this compound will remain a cornerstone of innovation in drug development. Future research will likely focus on developing more efficient and greener synthetic routes and expanding the library of derivatives for a broader range of biological targets.

References

The Strategic Role of Chlorinated Pyridines in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] The strategic introduction of chlorine atoms to this privileged heterocycle offers a powerful tool for fine-tuning the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth technical exploration of the role of chlorinated pyridines in drug discovery and development. We will delve into the synthesis, reactivity, and profound impact of this moiety on a molecule's pharmacokinetic and pharmacodynamic profile, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Physicochemical Impact of Chlorine on the Pyridine Ring

The substitution of a hydrogen atom with chlorine on a pyridine ring induces significant changes in its electronic and physical properties. These alterations are fundamental to the strategic deployment of chlorinated pyridines in drug design.

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a π-deficient aromatic system.[2] The introduction of a highly electronegative chlorine atom further withdraws electron density from the ring, a phenomenon that has several important consequences:

-

Basicity (pKa): Chlorination significantly reduces the basicity of the pyridine nitrogen. This is a critical consideration in drug design, as it can mitigate off-target effects at biological amines and influence a drug's solubility and absorption profile.[3]

-

Lipophilicity (LogP): The addition of a chlorine atom generally increases the lipophilicity of the molecule. This can enhance membrane permeability and improve oral absorption, but must be carefully balanced to avoid issues with solubility and metabolic clearance.[4]

-

Reactivity: The electron-withdrawing nature of chlorine activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. This provides a versatile handle for the introduction of various functional groups.[5]

The following table summarizes key physicochemical properties of pyridine and its chlorinated analogs:

| Compound | pKa (Conjugate Acid) | LogP |

| Pyridine | 5.2 | 0.65 |

| 2-Chloropyridine | 0.49[6] | 1.22[6] |

| 3-Chloropyridine | 2.84[7] | 1.33[7] |

| 4-Chloropyridine | 3.83 | 1.48 |

Synthesis of Chlorinated Pyridine Intermediates

The efficient synthesis of chlorinated pyridine building blocks is a crucial first step in their incorporation into drug candidates. Several methods are commonly employed, with the choice of strategy often depending on the desired regioselectivity and the nature of other substituents on the pyridine ring.

From Pyridine N-Oxides: A Regioselective Approach

One of the most reliable methods for the regioselective synthesis of 2-chloropyridines involves the chlorination of pyridine N-oxides. The N-oxide functionality activates the 2- and 4-positions towards electrophilic attack, and subsequent deoxygenation yields the desired chlorinated pyridine.

Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine N-Oxide [8]

Materials:

-

Pyridine N-oxide

-

Dichloromethane (DCM)

-

Oxalyl chloride

-

Triethylamine

Procedure:

-

To a flask containing Pyridine N-oxide (95g), add Dichloromethane (190g), Oxalyl chloride (165g), and Triethylamine (135g).

-

Stir the reaction mixture at 5°C for 1.5 hours.

-

Transfer the reaction mixture to a distillation apparatus.

-

Perform vacuum distillation at 60°C and a vacuum of 0.09 MPa to remove the solvent and excess reagents.

-

Increase the temperature to 95°C under the same vacuum to distill the 2-chloropyridine product.

This protocol is an example, and reaction conditions may need to be optimized for specific substrates.

Direct C-H Chlorination

Direct C-H chlorination of pyridines is a more atom-economical approach, but often suffers from a lack of regioselectivity, yielding mixtures of isomers.[3] However, recent advances in catalysis, including the use of transition metals, have shown promise in directing chlorination to specific positions on the pyridine ring.

Key Reactions of Chlorinated Pyridines in Drug Synthesis

Chlorinated pyridines are invaluable intermediates due to their versatile reactivity in a range of cross-coupling and substitution reactions that are fundamental to modern drug synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the chlorinated pyridine ring makes it susceptible to nucleophilic attack, facilitating the displacement of the chloride ion. This reaction is particularly efficient when the chlorine is at the 2- or 4-position, as the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen.

Caption: Generalized workflow of a Nucleophilic Aromatic Substitution (SNAr) reaction on a chlorinated pyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. Chlorinated pyridines are excellent coupling partners for a wide range of boronic acids and esters, enabling the synthesis of complex biaryl and heteroaryl structures.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling of 2,5-Dichloropyridine with 4-Methoxyphenylboronic Acid [11]

Materials:

-

2,5-Dichloropyridine

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 2 mL of anhydrous 1,4-dioxane.

-

Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask.

-

Add the catalyst premix to the reaction mixture via syringe.

-

Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

This protocol provides a general guideline and may require optimization for different substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another indispensable palladium-catalyzed cross-coupling reaction, this time for the formation of C-N bonds. This reaction allows for the coupling of chlorinated pyridines with a vast array of primary and secondary amines, providing access to a wide range of aminopyridine derivatives.

Caption: A simplified workflow for a typical Buchwald-Hartwig amination reaction.

Chlorinated Pyridines in Drug Design and Development

The unique properties of chlorinated pyridines make them highly valuable in addressing various challenges in drug design.

Bioisosteric Replacement

Chlorinated pyridines can serve as effective bioisosteres for other aromatic rings, such as a phenyl group.[12] This "phenyl-to-pyridyl" switch, particularly with the added influence of chlorine, can lead to significant improvements in a drug's profile:

-

Enhanced Potency: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, introducing a new and favorable interaction with the target protein that is not possible with a phenyl ring.[13]

-

Improved Physicochemical Properties: The introduction of the polar pyridine ring can improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14]

-

Modulation of Metabolic Stability: The pyridine nitrogen and the chlorine atom can alter the electronic landscape of the molecule, potentially blocking sites of metabolic oxidation by cytochrome P450 enzymes.[13]

Impact on Pharmacokinetics and Metabolism

The incorporation of a chlorinated pyridine moiety can have a profound impact on a drug's pharmacokinetic profile. As mentioned, the chlorine atom can block sites of metabolism, leading to increased metabolic stability and a longer half-life.[13] The reduced basicity of the pyridine nitrogen can also prevent unwanted interactions with acidic organelles and reduce the likelihood of P-glycoprotein efflux.

Case Studies in FDA-Approved Drugs

The strategic use of chlorinated pyridines is evident in numerous successful drug molecules.

Nevirapine: An Anti-HIV Agent

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[12] Its structure features a dipyridodiazepine core, which includes a chlorinated pyridine ring. The key intermediate in the synthesis of Nevirapine is 2-chloro-3-amino-4-picoline.[8][13] The presence of the chloro-substituted pyridine is crucial for both the synthesis and the biological activity of the drug. The chlorine atom is thought to contribute to the overall lipophilicity of the molecule, aiding its passage through the viral envelope and cell membranes. Furthermore, the pyridine nitrogen is involved in key hydrogen bonding interactions within the active site of the reverse transcriptase enzyme. Metabolic studies have shown that the pyridine ring is a site of oxidation, and the presence of the chlorine atom influences the metabolic profile of the drug.

Lorlatinib: A Kinase Inhibitor for Cancer Therapy

Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used to treat non-small cell lung cancer.[12] This macrocyclic inhibitor contains a chlorinated pyridine moiety that plays a critical role in its high potency and ability to overcome resistance mutations. The design of Lorlatinib involved a strategic "phenyl-to-pyridyl" switch, where a phenyl group in earlier generation inhibitors was replaced with a chlorinated pyridine.[12] This modification introduced a key hydrogen bond acceptor (the pyridine nitrogen) and the chlorine atom was positioned to make favorable interactions within a hydrophobic pocket of the ALK active site. This substitution was instrumental in achieving the desired potency and selectivity profile of the drug. Lorlatinib is primarily metabolized by CYP3A4, and the chlorinated pyridine moiety influences its metabolic stability.

Conclusion

Chlorinated pyridines represent a versatile and powerful tool in the medicinal chemist's arsenal. Their unique physicochemical properties, coupled with their synthetic accessibility and diverse reactivity, allow for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile. The successful application of this privileged scaffold in numerous FDA-approved drugs, such as Nevirapine and Lorlatinib, underscores its continued importance in the ongoing quest for novel and effective therapeutics. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to strategically employ chlorinated pyridines in the design and development of the next generation of medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]

- 5. Figure 2, CROWN Study Design - Lorlatinib (Lorbrena) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nevirapine: pharmacokinetic considerations in children and pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidation of 2-Hydroxynevirapine, a Phenolic Metabolite of the Anti-HIV Drug Nevirapine: Evidence for an Unusual Pyridine Ring Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DSpace [research-repository.griffith.edu.au]

Methodological & Application

The Strategic Utility of (4-Chloropyridin-3-yl)methanol Hydrochloride in Modern Organic Synthesis: Application Notes and Protocols

Introduction: A Versatile Heterocyclic Building Block

(4-Chloropyridin-3-yl)methanol hydrochloride has emerged as a pivotal building block in the landscape of organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its unique structural arrangement, featuring a reactive chlorine atom at the 4-position and a versatile hydroxymethyl group at the 3-position of the pyridine ring, offers a dual functionality that synthetic chemists can strategically exploit. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed experimental protocols for leveraging this valuable synthetic intermediate. The strategic placement of the chloro and hydroxymethyl functionalities allows for sequential and diverse chemical transformations, making it a cornerstone in the synthesis of complex molecular architectures, including potent kinase inhibitors and modulators of nicotinic acetylcholine receptors.[1]

Core Chemical Attributes and Reactivity Profile

The synthetic utility of this compound is rooted in the distinct reactivity of its key functional groups. The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems.

The 4-Chloro Substituent: The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen activates the C4 position towards nucleophilic attack.

The 3-Hydroxymethyl Group: This primary alcohol functionality provides a site for a variety of chemical modifications, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution.

This dual reactivity allows for a modular approach to library synthesis, where the pyridine core can be functionalized at two distinct points, enabling the exploration of a broad chemical space in drug discovery programs.

Key Synthetic Applications and Detailed Protocols

This compound is prominently featured in two major classes of synthetic transformations: Palladium-Catalyzed Cross-Coupling Reactions and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in many biologically active molecules. The 4-chloro position of (4-Chloropyridin-3-yl)methanol is an excellent electrophilic partner for this transformation.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity in Suzuki-Miyaura couplings. Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly employed. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. A suitable base, typically a carbonate or phosphate, is required to activate the boronic acid partner. The solvent system must be capable of dissolving both the organic and inorganic reagents and is often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.

Protocol 1: Synthesis of (4-(4-methoxyphenyl)pyridin-3-yl)methanol via Suzuki-Miyaura Coupling

This protocol details the cross-coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (4-(4-methoxyphenyl)pyridin-3-yl)methanol.

Data Presentation: Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | Condition |

| Electrophile | This compound |

| Nucleophile | 4-Methoxyphenylboronic acid |

| Catalyst | Pd(OAc)₂ / PPh₃ |

| Base | K₂CO₃ |

| Solvent | 1,4-Dioxane / Water |

| Temperature | 90-100 °C |

| Typical Yield | 70-90% (after purification) |

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the nitrogen atom, facilitates nucleophilic aromatic substitution at the 4-position. This allows for the direct introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, providing a straightforward route to a diverse range of substituted pyridines.

SNAr reactions on chloropyridines are typically promoted by heat and often carried out in a polar aprotic solvent like DMF, DMSO, or NMP, which can stabilize the charged Meisenheimer intermediate. The choice of base, if required, depends on the pKa of the nucleophile. For amine nucleophiles, the reaction can often proceed without an additional base, as the amine can act as both the nucleophile and the base.

Protocol 2: Synthesis of (4-morpholinopyridin-3-yl)methanol via Nucleophilic Aromatic Substitution

This protocol describes the reaction of this compound with morpholine.

Materials:

-

This compound

-

Morpholine

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (Et₃N)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (5 mL).

-

Base and Nucleophile Addition: Add triethylamine (2.2 mmol) to neutralize the hydrochloride salt, followed by the addition of morpholine (1.5 mmol).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Washing: Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL) to remove DMF and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield (4-morpholinopyridin-3-yl)methanol.

Data Presentation: Nucleophilic Aromatic Substitution Reaction Parameters

| Parameter | Condition |

| Substrate | This compound |

| Nucleophile | Morpholine |

| Base | Triethylamine |

| Solvent | DMF |

| Temperature | 80-100 °C |

| Typical Yield | 75-95% (after purification) |

Visualization: SNAr Reaction Workflow

Caption: Step-by-step workflow for the SNAr reaction.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for the strategic and efficient construction of complex molecular scaffolds, particularly those of interest in medicinal chemistry. The protocols detailed in this application note provide a robust starting point for researchers to utilize this compound in Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates and scales.

References

Application Notes: Synthesis of Pharmaceutical Intermediates Using (4-Chloropyridin-3-yl)methanol Hydrochloride

Introduction: A Versatile Heterocyclic Building Block

(4-Chloropyridin-3-yl)methanol hydrochloride is a pivotal starting material in contemporary medicinal chemistry. Its unique structural arrangement, featuring a reactive chlorine atom at the 4-position of the pyridine ring and a primary alcohol at the 3-position, offers synthetic chemists a versatile scaffold for constructing complex molecular architectures. The pyridine core is a common motif in a multitude of biologically active compounds, and the specific substitution pattern of this reagent makes it particularly valuable for the synthesis of nicotinic acetylcholine receptor (nAChR) modulators, which are under investigation for treating various neurological disorders.[1][2]

The hydrochloride salt form enhances the compound's stability and handling characteristics. In solution, a suitable base is employed to liberate the free pyridine, which can then participate in a variety of subsequent transformations. This guide provides detailed protocols and scientific rationale for three fundamental applications of this building block: carbon-carbon bond formation via Suzuki-Miyaura coupling, carbon-nitrogen bond formation through Buchwald-Hartwig amination, and the selective oxidation of the primary alcohol to the corresponding aldehyde.

Core Synthetic Applications and Protocols